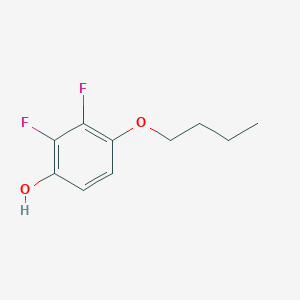

4-Butoxy-2,3-difluorophenol

説明

Synthesis Analysis

The synthesis of fluoro-substituted organic compounds often involves the strategic introduction of fluorine atoms into the molecular structure. For instance, the synthesis of 4-butyl-4′-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl and its analogues, as discussed in one of the papers, involves the use of fluorinated precursors to achieve the desired substitution pattern . This suggests that similar strategies could be employed in the synthesis of 4-Butoxy-2,3-difluorophenol, potentially through the use of a difluorinated phenol precursor and subsequent introduction of the butoxy group.

Molecular Structure Analysis

The molecular structure of fluoro-substituted compounds is crucial as it can influence their physical and chemical properties. For example, the paper on the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives provides insights into the molecular structures confirmed by X-ray crystallography and NMR spectroscopy . These techniques could similarly be applied to determine the molecular structure of 4-Butoxy-2,3-difluorophenol, which would be expected to show the influence of the butoxy and difluoro substituents on the phenolic ring.

Chemical Reactions Analysis

The reactivity of fluoro-substituted compounds can vary significantly depending on the nature and position of the fluorine atoms. For instance, the synthesis and reactivity of a trifluoromethyl-substituted dielectrophile with hydroxylamine and hydrazine are explored, indicating that the presence of fluorine can affect the compound's reactivity in cyclocondensation reactions . This information could be extrapolated to predict the reactivity of 4-Butoxy-2,3-difluorophenol in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted compounds are often influenced by the presence of fluorine atoms. The dielectric study of synthesized compounds in one paper shows a trade-off between dielectric anisotropy and clearing points, which are important properties in the context of liquid crystals . Similarly, the thermal stability and resistance to aqueous hydrolysis of phenylsulfur trifluorides are discussed, highlighting the impact of fluorine on these properties . These studies suggest that 4-Butoxy-2,3-difluorophenol would also exhibit unique physical and chemical properties due to its fluorine content, which could be explored through similar experimental studies.

科学的研究の応用

Structural Studies and Phase Transitions

The structural behavior of dithiadiazolyl radicals derived from 4ʹ-alkoxy-tetrafluorophenyl, including 4-butoxy variants, has been extensively studied. These compounds exhibit unique stacking patterns and phase transitions, as observed in the detailed DSC and variable temperature PXRD studies coupled with SQUID magnetometry. Such studies highlight the compound's interesting reversible and irreversible phase transitions under varying temperatures (Beldjoudi et al., 2018).

Electrochemical Analysis

Electrochemical properties of N-alkoxyarylaminyl radicals, including derivatives of 4-butoxy-2,3-difluorophenol, have been investigated. These studies, performed using cyclic voltammetry, highlight the compound's redox potential and stability, providing insights into its electrochemical behavior and potential applications in various fields such as battery technology or sensors (Miura & Muranaka, 2006).

Polymer Synthesis and Applications

4-Butoxy-2,3-difluorophenol is instrumental in the oxidative polymerization processes, as demonstrated in the synthesis of poly(2,6-difluoro-1,4-phenylene oxide) from 2,6-difluorophenol. The resultant polymers have been analyzed for their solubility, molecular weight, and thermal properties, showcasing their potential in creating new materials with specific characteristics for industrial applications (Ikeda et al., 2000).

Nanofluidic Devices and Synthetic Ion Channels

In the field of nanofluidic devices, derivatives of 4-butoxy-2,3-difluorophenol have been used to achieve optical gating of synthetic ion channels. This innovative approach has potential applications in controlled release, sensing, and information processing, marking a significant advancement in the field of nanotechnology (Ali et al., 2012).

Safety And Hazards

特性

IUPAC Name |

4-butoxy-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5,13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFTTYLLNVHBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598113 | |

| Record name | 4-Butoxy-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-2,3-difluorophenol | |

CAS RN |

136239-68-4 | |

| Record name | 4-Butoxy-2,3-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136239-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

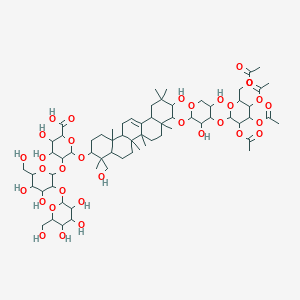

![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)

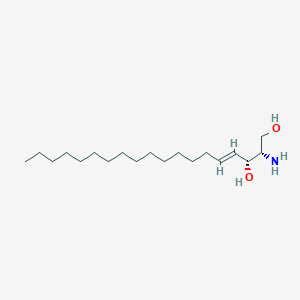

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)